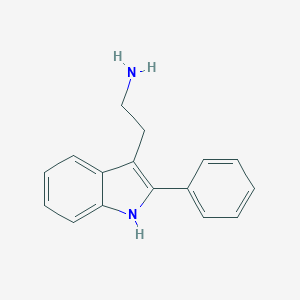
2-(2-phenyl-1H-indol-3-yl)ethanamine
Vue d'ensemble
Description
2-(2-phenyl-1H-indol-3-yl)ethanamine is a compound that has garnered interest in various fields due to its structural complexity and potential applications. This molecule is part of a broader class of compounds that have been explored for their chemical and biological properties.
Synthesis Analysis
Several methods have been developed for synthesizing derivatives of 2-(1H-indol-3-yl)ethanamine. One approach involves the cyclization of corresponding 1-(2-(1H-indol-3-yl)ethyl)-3-phenylthiourea with 2-bromoacetophenone, leading to a series of novel derivatives (Kumbhare et al., 2013). Another method reported is the aza-Michael addition approach for synthesizing N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine, highlighting the versatility in synthetic routes (Al-qubati et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(2-phenyl-1H-indol-3-yl)ethanamine has been studied using various spectroscopic methods. For instance, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones were examined, providing insights into their molecular packing and structure through X-ray diffraction studies (Shtamburg et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of this compound is highlighted in studies showing its participation in various chemical reactions. For instance, its derivatives have been involved in reactions leading to the formation of novel antimicrobial agents, demonstrating its chemical versatility (Kumbhare et al., 2013).
Applications De Recherche Scientifique
-
Anti-Inflammatory Agent
-
Anti-Fungal Agent
-
Antibiotic Agent
-
Regulatory Effects on Pro-Inflammatory Cytokine Production
- DPIE derivatives have been found to have regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .
- The specific methods of application or experimental procedures for this use involve synthesizing DPIE derivatives by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .
- The outcomes of this application include different aspects of cytokine production. Some DPIE derivatives enabled synergistic pro-inflammatory cytokine production, while others caused diminished cytokine production compared to DPIE stimulation .
-
Organic Light Emitting Diodes (OLEDs)
-
Antiviral Activity
-
Anticancer Activity
-
Anti-HIV Activity
-
Antioxidant Activity
-
Antimicrobial Activity
-
Antitubercular Activity
-
Antidiabetic Activity
Propriétés
IUPAC Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2/c17-11-10-14-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-9,18H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJIMWXWTRWIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433817 | |
| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-phenyl-1H-indol-3-yl)ethanamine | |
CAS RN |
1217-80-7 | |
| Record name | 2-(2-phenyl-1H-indol-3-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



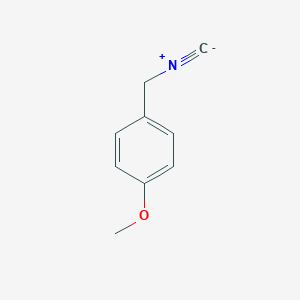
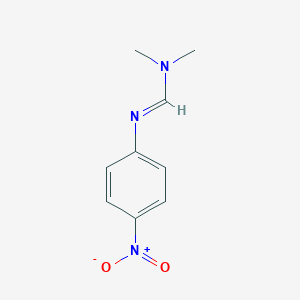
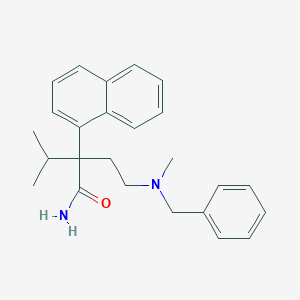
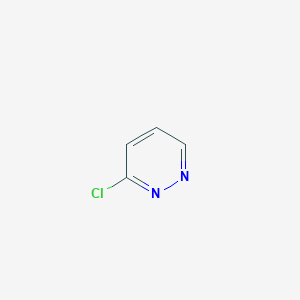
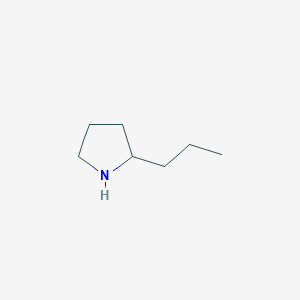
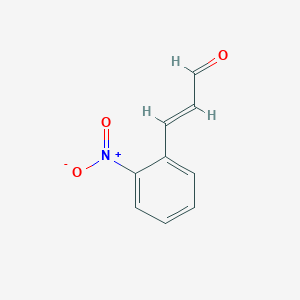
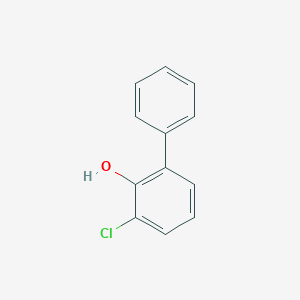
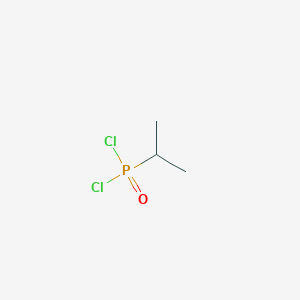
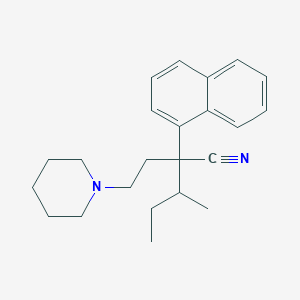
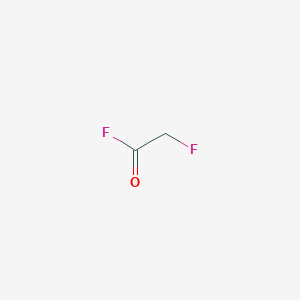
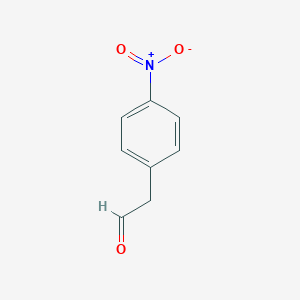
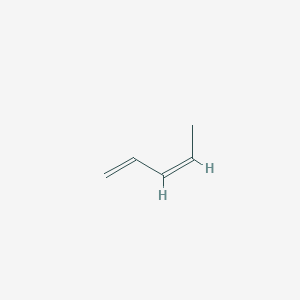
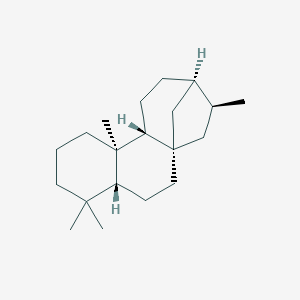
![2-Chloro-4-[5-(penta-1,3-diyn-1-yl)thiophen-2-yl]but-3-yn-1-yl acetate](/img/structure/B74195.png)